
2,4-Diamino-6-methyl-5-nitropyrimidine
Overview
Description
2,4-Diamino-6-methyl-5-nitropyrimidine is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine. This compound is characterized by the presence of two amino groups at positions 2 and 4, a methyl group at position 6, and a nitro group at position 5 on the pyrimidine ring. It has a molecular formula of C5H7N5O2 and a molecular weight of 169.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diamino-6-methyl-5-nitropyrimidine typically involves the nitration of 2,4-diamino-6-methylpyrimidine. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is conducted under controlled temperature conditions to ensure the selective nitration at the 5-position of the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or other separation techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diamino-6-methyl-5-nitropyrimidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles, depending on the desired substitution product.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 2,4,6-Triaminopyrimidine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyrimidine ring.
Scientific Research Applications
2,4-Diamino-6-methyl-5-nitropyrimidine is a pyrimidine derivative with several applications, especially in medicinal chemistry. It has a role in inhibiting cancer cell growth and in the synthesis of other pharmaceutical compounds .
Scientific Research Applications
Antimitotic Activity Some 5-nitropyrimidine derivatives, including this compound, have demonstrated antimitotic activity, which means they can inhibit cell division .
- Antitumor Activity Research indicates that this compound can retard the growth of Crocker sarcoma in mice . Also, related compounds such as 2,4-Diamino-6-(p-bromoanilino)-5-nitropyrimidine, have shown activity against the Walker 256 tumor in rats .
- DHFR Inhibition Derivatives based on a 2,4-diaminopyrimidine core are designed and synthesized as inhibitors of mycobacterium tuberculosis dihydrofolate reductase (mt-DHFR) .
Synthesis of Pharmaceutical Compounds
- Intermediate in Acyclovir Synthesis Amino pyrimidine compounds are important drug intermediates used in synthesizing drugs such as acyclovir, ganciclovir, and valacyclovir. 2,4,6-triaminopyrimidine, obtained by reducing 2,4-diamino-6-hydroxy-5-nitroso/nitropyrimidine, serves as a crucial intermediate in preparing acyclovir and related medications .
- Precursor for Diverse Derivatives 2,4-Diamino-5-iodo-6-substituted pyrimidine derivatives can be produced from 2,4-diaminopyrimidine derivatives using N-iodosuccinimide in dry acetonitrile .
Antihypertensive Agents
- Certain 6-amino-4,5-di(substituted amino)-1,2-dihydro-1-hydroxypyrimidines are potent antihypertensive agents in mammals . These compounds exhibit vasodilatory activity and are effective for lowering blood pressure and treating shock . They also have applications as antifertility and antiviral agents and can induce electrolyte and water retention in laboratory animals .
Table of Applications
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-methyl-5-nitropyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
2,4-Diamino-6-methylpyrimidine: Lacks the nitro group at the 5-position.
2,4-Diamino-5-nitropyrimidine: Lacks the methyl group at the 6-position.
2,4-Diamino-6-chloro-5-nitropyrimidine: Contains a chlorine atom instead of a methyl group at the 6-position.
Uniqueness: 2,4-Diamino-6-methyl-5-nitropyrimidine is unique due to the presence of both amino and nitro groups on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity.
Biological Activity
2,4-Diamino-6-methyl-5-nitropyrimidine (DMNP) is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound exhibits notable pharmacological properties, including antitumor and antimicrobial activities. The following sections detail the biological activity of DMNP, supported by data tables and case studies.
Chemical Structure and Properties
DMNP is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 168.16 g/mol
The presence of nitro and amino groups in its structure contributes to its biological activity.
Antitumor Activity
DMNP has shown promising results in enhancing the efficacy of chemotherapeutic agents. It acts as an inhibitor of O-alkylguanine-DNA alkyltransferase (AGT), an enzyme that repairs DNA damage caused by alkylating agents. In a study, DMNP derivatives demonstrated significantly higher activity in inhibiting AGT compared to standard treatments, indicating potential for use in combination therapies against resistant tumor cells .
Antimicrobial Activity
Research has indicated that DMNP exhibits antimicrobial properties against various pathogens. Notably, it has been evaluated for its efficacy against Plasmodium falciparum, the causative agent of malaria. In vitro studies have shown that DMNP derivatives possess moderate cytotoxicity but exhibit effective inhibition of PfCDPK1, a crucial kinase involved in the malaria life cycle .
Case Studies
- Antitumor Efficacy : In a study involving human cancer cell lines, DMNP derivatives were tested for their ability to enhance the toxicity of BCNU (carmustine). The results indicated that compounds with nitro substituents significantly improved AGT inactivation at lower concentrations compared to traditional agents .
- Antimalarial Activity : A series of 2,4-diamino-pyrimidines, including DMNP, were synthesized and evaluated for their anti-malarial properties. The most potent compound displayed an IC value of 0.22 μM against P. falciparum, with a selectivity index (SI) indicating low cytotoxicity towards mammalian cells .
Data Tables
Compound Name | Activity Type | IC (μM) | Selectivity Index |
---|---|---|---|
DMNP | Antitumor (AGT Inhibition) | < 0.2 | N/A |
DMNP Derivative A | Antimalarial | 0.22 | 55 |
DMNP Derivative B | Antimicrobial | 6.25 (MIC) | N/A |
Properties
IUPAC Name |
6-methyl-5-nitropyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O2/c1-2-3(10(11)12)4(6)9-5(7)8-2/h1H3,(H4,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAHPOJYMNCRIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291162 | |
Record name | 6-Methyl-5-nitropyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90291162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2829-59-6 | |
Record name | 2829-59-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73566 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methyl-5-nitropyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90291162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Diamino-5-nitro-6-methylpyrimidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A64JEQ6HZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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